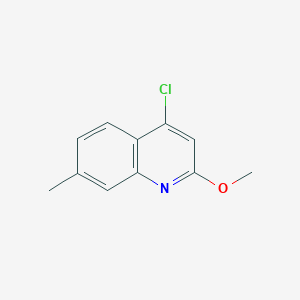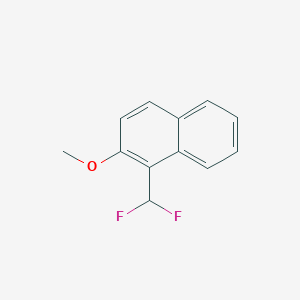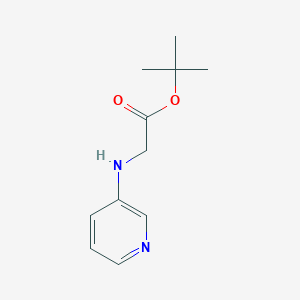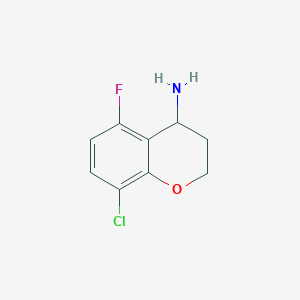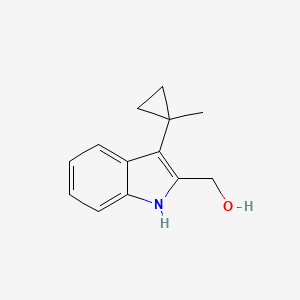
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is a complex organic compound that features an indole core substituted with a methylcyclopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methylcyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropyl precursor .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The methanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (3-(1-Methylcyclopropyl)-1H-indolin-2-yl)methanol.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized indole derivatives
Mechanism of Action
The mechanism of action of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methylcyclopropyl group may enhance binding affinity or selectivity, while the methanol moiety can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
(3-(1-Cyclopropyl)-1H-indol-2-yl)methanol: Lacks the methyl group on the cyclopropyl ring.
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)ethanol: Contains an ethanol moiety instead of methanol.
(3-(1-Methylcyclopropyl)-1H-indole): Lacks the methanol moiety.
Uniqueness: (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is unique due to the presence of both the methylcyclopropyl group and the methanol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
[3-(1-methylcyclopropyl)-1H-indol-2-yl]methanol |
InChI |
InChI=1S/C13H15NO/c1-13(6-7-13)12-9-4-2-3-5-10(9)14-11(12)8-15/h2-5,14-15H,6-8H2,1H3 |
InChI Key |
WDWIHONAIACUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(NC3=CC=CC=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
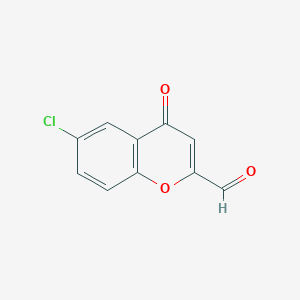
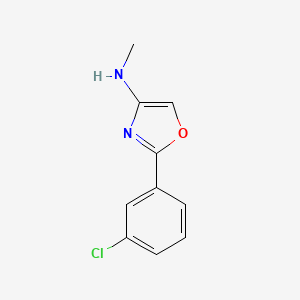
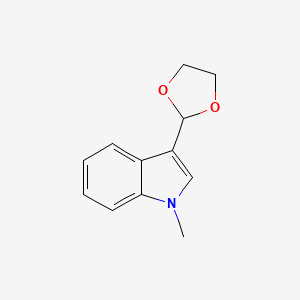
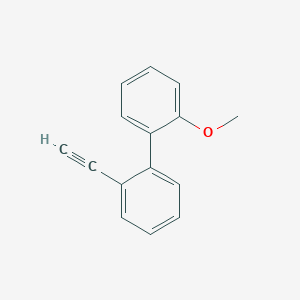

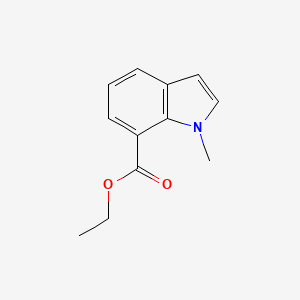
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)
